molecular formula C13H16FNO2 B15241827 Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate

Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate

Cat. No.: B15241827
M. Wt: 237.27 g/mol
InChI Key: SEOVEHYCJWRMKS-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the piperidine ring, which is further esterified with a methyl carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorinated aromatic compound reacts with the piperidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as nitro, sulfonyl, or halogen groups.

Scientific Research Applications

Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)piperidine-3-carbox

Biological Activity

Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit cell proliferation. A study demonstrated that certain piperidine derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting a promising avenue for cancer therapy .

Neuropharmacological Effects

The neuropharmacological profile of this compound has also been explored. It has been implicated in modulating neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors. Such interactions are crucial for developing treatments for neurological disorders such as depression and schizophrenia .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring and the fluorophenyl substituent significantly influence biological activity. For example, the introduction of different substituents on the piperidine nitrogen or variations in the length of the carbon chain can enhance potency against specific biological targets .

SubstituentBiological ActivityReference
FluorineIncreased potency in receptor binding
MethylEnhanced lipophilicity and permeability

Case Studies

  • In Vitro Studies : A series of in vitro experiments evaluated the compound's efficacy against various cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. The IC50 values were comparable to established chemotherapeutics, indicating its potential as an anticancer agent .
  • Animal Models : In vivo studies involving murine models assessed the pharmacokinetics and therapeutic efficacy of this compound. Results indicated favorable absorption and distribution profiles, with minimal toxicity observed at therapeutic doses .

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

methyl 5-(4-fluorophenyl)piperidine-3-carboxylate

InChI

InChI=1S/C13H16FNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-5,10-11,15H,6-8H2,1H3

InChI Key

SEOVEHYCJWRMKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CNC1)C2=CC=C(C=C2)F

Origin of Product

United States

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